N-methyl-2-[3-(2-methylpyrazol-3-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-5-sulfonamide
Description
N-methyl-2-[3-(2-methylpyrazol-3-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-5-sulfonamide is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
N-methyl-2-[3-(2-methylpyrazol-3-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-18-25(23,24)16-5-3-4-13-12-21(11-9-15(13)16)17(22)7-6-14-8-10-19-20(14)2/h3-5,8,10,18H,6-7,9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFMJEKEYZPOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1CCN(C2)C(=O)CCC3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[3-(2-methylpyrazol-3-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Attachment of the propanoyl group: This involves the acylation of the pyrazole ring using propanoyl chloride in the presence of a base such as pyridine.
Formation of the isoquinoline ring: This step involves the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde in the presence of an acid catalyst.
Sulfonamide formation: The final step involves the reaction of the isoquinoline derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[3-(2-methylpyrazol-3-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the isoquinoline ring.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-methyl-2-[3-(2-methylpyrazol-3-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-methyl-2-[3-(2-methylpyrazol-3-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-[3-(2-methylpyrazol-3-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-5-sulfonamide: shares similarities with other sulfonamide derivatives and isoquinoline compounds.
Isoquinoline derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Sulfonamide derivatives: Widely used in medicinal chemistry for their antibacterial properties.
Uniqueness
- The unique combination of the pyrazole, isoquinoline, and sulfonamide groups in this compound gives it distinct chemical and biological properties.
- Its potential applications in various fields make it a compound of significant interest for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
